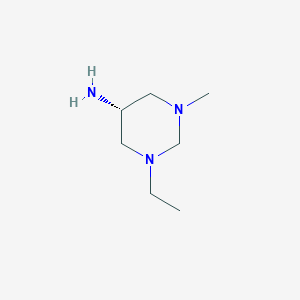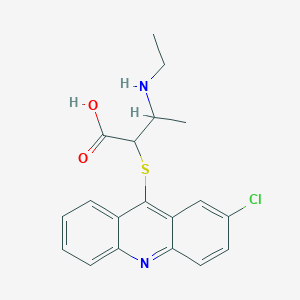
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is a complex organic compound that features a unique structure combining an acridine moiety with a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid typically involves multi-step organic reactions One common approach is to start with the acridine derivative, which undergoes chlorination to introduce the chloro group This intermediate is then reacted with a thiol compound to form the thioether linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-Chloroacridin-9-yl)thio)acetic acid
- 2-((2-Chloroacridin-9-yl)thio)propanoic acid
- 2-((2-Chloroacridin-9-yl)thio)butanoic acid
Uniqueness
2-((2-Chloroacridin-9-yl)thio)-3-(ethylamino)butanoicacid is unique due to the presence of the ethylamino group, which can enhance its biological activity and alter its chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H19ClN2O2S |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
2-(2-chloroacridin-9-yl)sulfanyl-3-(ethylamino)butanoic acid |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-21-11(2)17(19(23)24)25-18-13-6-4-5-7-15(13)22-16-9-8-12(20)10-14(16)18/h4-11,17,21H,3H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
CHQGTPXCKVDKQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C(C(=O)O)SC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13114126.png)
![7-amino-[1,2,4]triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B13114137.png)
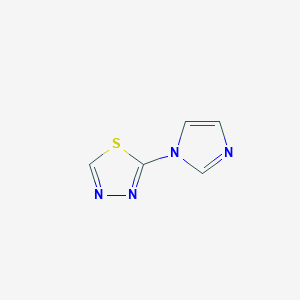

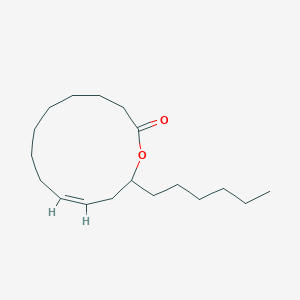
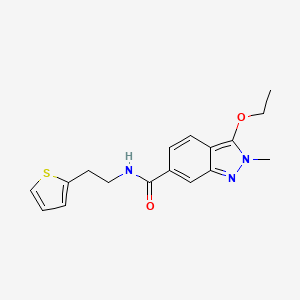
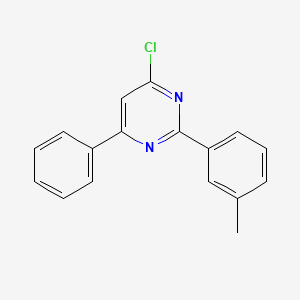

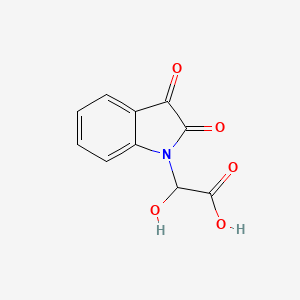
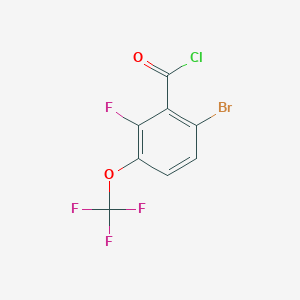

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
